![molecular formula C12H19N3 B1320408 [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 926196-84-1](/img/structure/B1320408.png)
[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
A study explored the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, leading to the formation of [(2S)-2-methylpiperidin-2-yl]methanamine and other compounds. This research contributes to the development of novel synthetic routes for complex organic compounds (Froelich et al., 1996).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity, demonstrating the potential for developing new therapeutic agents in this field (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light
Iron(III) complexes incorporating [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine showed unprecedented photocytotoxicity in red light, marking a significant advancement in photodynamic therapy for cancer treatment (Basu et al., 2014).
C-H Bond Activation
Research on the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into NCN′ pincer palladacycles sheds light on new methods in organometallic chemistry and catalysis (Roffe et al., 2016).
Enhanced Cellular Uptake
Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, showed enhanced cellular uptake and photocytotoxicity, contributing to the development of targeted cancer therapies (Basu et al., 2015).
Antiviral Activity
Studies on heterocyclic rimantadine analogues, including those containing alpha-methyl-1-adamantan-methanamine, a related structure, demonstrated significant anti-influenza A activity, advancing the field of antiviral drug development (Zoidis et al., 2003).
Bone Formation
A compound with a related structure, 1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a Wnt beta-catenin agonist that increases bone formation rate, indicating its potential in treating bone disorders (Pelletier et al., 2009).
Water Oxidation
Mononuclear ruthenium complexes with tris(2-pyridylmethyl)amine and related ligands demonstrated significant activity in water oxidation, contributing to the understanding of catalytic processes in energy conversion (Radaram et al., 2011).
Wirkmechanismus
The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological target. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Zukünftige Richtungen
The future directions in the study of piperidine derivatives like “[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine” could involve the development of more efficient synthesis methods, exploration of new biological activities, and the design of drugs with improved pharmacokinetic properties . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Eigenschaften
IUPAC Name |
[6-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-2-6-15(9-10)12-5-4-11(7-13)8-14-12/h4-5,8,10H,2-3,6-7,9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKIIDCDVROYAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)
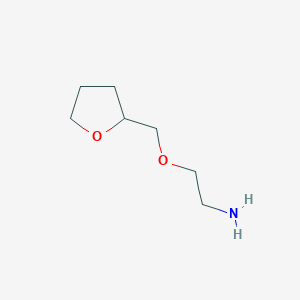
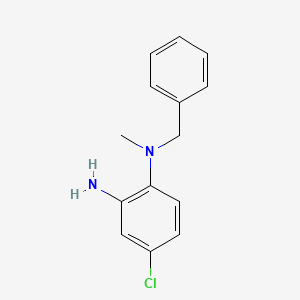
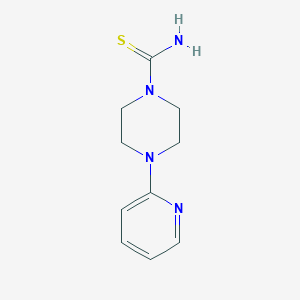

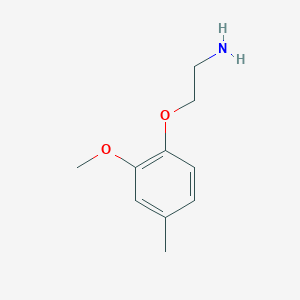

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)
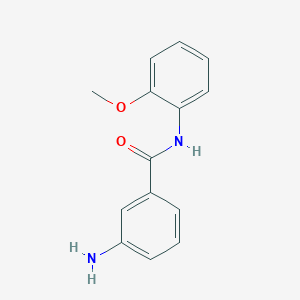
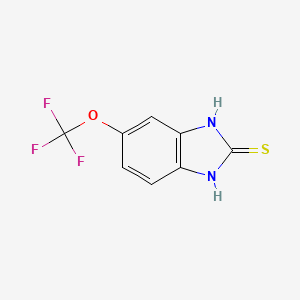
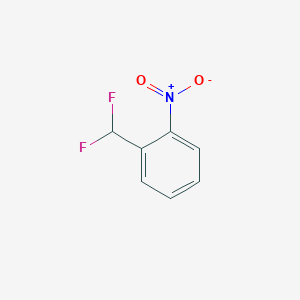
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)